molecular formula C21H27ClN2O B3026420 Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride CAS No. 117332-89-5

Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride

Cat. No.: B3026420
CAS No.: 117332-89-5
M. Wt: 358.9 g/mol
InChI Key: SUEJSVVIYIQEPP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O.ClH/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11,21H,12-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEJSVVIYIQEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036752
Record name Acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117332-89-5
Record name Fentanyl monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117332895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLFENTANYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4ZVOWIHLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the phenylethyl group and the acetamide moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially modifying its pharmacological properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its activity and stability.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be useful in creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

Acetamide derivatives, including this compound, are primarily studied for their analgesic effects. Research indicates that they may exhibit high potency in pain relief due to their affinity for the mu-opioid receptor. This receptor is crucial in mediating pain relief and euphoria associated with opioid use.

Research in Opioid Receptor Mechanisms

Studies have explored the mechanisms of action of various fentanyl analogues, including N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide. These investigations focus on how modifications to the chemical structure affect receptor binding and activity. Understanding these mechanisms can aid in developing safer and more effective analgesics with reduced side effects.

Case Study 1: Fentanyl Analogues in Pain Management

A study published in The Journal of Pain Research examined the efficacy of various fentanyl analogues in managing chronic pain conditions. The findings indicated that certain modifications to the fentanyl structure could enhance analgesic potency while minimizing adverse effects such as respiratory depression .

Case Study 2: Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of acetamide derivatives. These studies highlight that while some compounds exhibit strong analgesic properties, they also present significant toxicity risks, particularly when ingested or absorbed through the skin .

Development of New Analgesics

Given its structural relationship with fentanyl, this compound has potential as a lead candidate for developing new analgesics that could provide effective pain relief with fewer side effects compared to traditional opioids.

Research in Addiction Treatment

Research into opioid addiction has also considered compounds like N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)acetamide as potential tools for understanding dependency mechanisms and developing treatments that might mitigate withdrawal symptoms without providing significant euphoria.

Mechanism of Action

The mechanism of action of Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The exact pathways and targets can vary depending on the specific application and the compound’s structure.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide, monohydrochloride
  • Synonyms: Acetyl fentanyl hydrochloride, Desmethyl fentanyl, MCV 4848, NIH 10485 .
  • CAS Numbers : 117332-89-5 (hydrochloride form) ; 3258-84-2 (base form) .
  • Molecular Formula : C₂₁H₂₆N₂O·HCl .
  • Molecular Weight : 358.9 g/mol (hydrochloride) .

Structural Features :
This compound is a fentanyl analog where the N-propionyl group of fentanyl is replaced by an N-acetyl group, resulting in reduced steric bulk and altered pharmacokinetics . It acts as a µ-opioid receptor agonist but with lower potency compared to fentanyl (~1/15th) .

Applications and Risks :
Primarily encountered in illicit drug markets, acetyl fentanyl hydrochloride is associated with overdose fatalities due to its high affinity for opioid receptors and narrow therapeutic index . It is classified as a controlled substance in multiple jurisdictions, including under EU Council regulations .

Structural and Pharmacological Differences

Compound Name (IUPAC) Substituent(s) Molecular Formula Molecular Weight (g/mol) Relative Potency (vs. Fentanyl) Key References
Acetyl fentanyl HCl N-acetyl C₂₁H₂₆N₂O·HCl 358.9 ~0.07x
Fentanyl N-propionyl C₂₂H₂₈N₂O 336.5 1x (reference)
Acetyl-α-methylfentanyl N-acetyl + α-methyl C₂₂H₂₈N₂O·HCl 387.0 ~0.5x
Furanylfentanyl HCl 2-furancarboxamide C₂₄H₂₆N₂O₂·HCl 410.9 ~0.1x
Cyclopentyl fentanyl HCl Cyclopentanecarboxamide C₂₅H₃₂N₂O·HCl 413.0 ~0.2x
Methoxyacetylfentanyl 2-methoxyacetamide C₂₂H₂₈N₂O₂ 360.5 ~0.05x

Detailed Analysis of Structural Modifications and Effects

Acetyl-α-methylfentanyl
  • Structure : Incorporates an α-methyl group on the phenethyl side chain and an N-acetyl group .
  • Impact : The α-methyl group enhances lipophilicity and metabolic stability, increasing potency compared to acetyl fentanyl (~0.5x fentanyl) .
Furanylfentanyl
  • Structure : Substitutes the acetyl group with a 2-furancarboxamide moiety .
  • Impact : The polar furan ring reduces blood-brain barrier penetration, but its high receptor affinity still confers significant overdose risk .
Cyclopentyl Fentanyl
  • Structure : Features a cyclopentanecarboxamide group .
  • Impact : The bulky cyclopentane ring alters receptor binding kinetics, resulting in prolonged duration of action .
Methoxyacetylfentanyl
  • Structure : Contains a methoxyacetamide substituent .

Biological Activity

Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride is a compound structurally related to fentanyl and its derivatives. This article explores its biological activities, particularly focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2OC_{21}H_{26}N_2O, with a molecular weight of 322.44 g/mol. It belongs to the class of compounds known as opioids and is characterized by the presence of a piperidine ring and an acetamide functional group.

Acetamide derivatives, including this compound, primarily exert their effects through interaction with opioid receptors in the central nervous system (CNS). These receptors include:

  • Mu (μ) Opioid Receptors : Primarily responsible for analgesic effects.
  • Delta (δ) Opioid Receptors : Involved in mood regulation.
  • Kappa (κ) Opioid Receptors : Associated with dysphoria and sedation.

Studies indicate that this compound may exhibit a high affinity for the μ-opioid receptor, similar to other fentanyl analogs, leading to potent analgesic properties .

Analgesic Effects

Research highlights the analgesic potential of Acetamide derivatives. In animal models, compounds structurally related to Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, have demonstrated significant analgesic activity comparable to established opioid analgesics like morphine .

Anticonvulsant Activity

Some studies have explored the anticonvulsant properties of N-phenyl-acetamides. For instance, derivatives have been synthesized and evaluated for their effectiveness in models of epilepsy. The results indicated that certain analogs exhibited protective effects against induced seizures, suggesting a potential role in seizure management .

Cytotoxicity and Cancer Research

Recent investigations have focused on the role of Acetamide derivatives in cancer therapy. Specifically, compounds with similar structures have been evaluated for their ability to inhibit heme oxygenase-1 (HO-1), an enzyme linked to tumor progression and chemoresistance. Some analogs showed promising results in inhibiting HO-1 activity in various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeCompoundModel UsedResult
AnalgesicAcetamide DerivativeMouse Pain ModelSignificant pain relief observed
AnticonvulsantN-Phenyl AcetamideMES TestEffective at 100 mg/kg
HO-1 InhibitionSimilar Acetamide CompoundU87MG Cancer CellsIC50 ≤ 8 μM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride, and how can reaction yields be optimized?

  • Methodology : The synthesis involves a multi-step process:

Condensation : React 1-(2-phenylethyl)-4-piperidone with aniline derivatives in the presence of molecular sieves to form a Schiff base intermediate.

Reduction : Use sodium borohydride (NaBH₄) to reduce the intermediate to N-phenyl-1-(2-phenylethyl)-4-piperidinamine (despropionyl-fentanyl).

Acylation : Treat the amine with acetyl chloride to introduce the acetamide group.

Salt Formation : Convert the free base to the hydrochloride salt using hydrochloric acid .

  • Optimization Tips :

  • Purity intermediates via column chromatography.
  • Monitor reaction progress using TLC or HPLC.
  • Typical yields range from 60–70% for the final step.

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H-NMR for piperidine ring protons at δ 1.98–2.06 ppm and aromatic protons at δ 7.09–7.50 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (C₂₁H₂₆N₂O·HCl, MW 322.44 g/mol) via ESI-MS or MALDI-TOF .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for pharmacological studies) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (acute oral toxicity: Category 4; skin/eye irritation: Category 2) .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data between in vitro and in vivo models?

  • Methodological Approach :

In Vitro Assays : Use radioligand displacement studies (e.g., μ-opioid receptor binding with [³H]-DAMGO) to measure IC₅₀ values.

In Vivo Models : Compare analgesic efficacy in rodent tail-flick tests. Adjust for pharmacokinetic factors (e.g., blood-brain barrier permeability) .

  • Data Reconciliation :

  • Normalize results to reference standards (e.g., fentanyl citrate).
  • Account for metabolite interference (e.g., nor-metabolites) using LC-MS/MS .

Q. What strategies are recommended for studying the metabolic pathways of this compound in hepatocyte models?

  • Experimental Design :

Hepatocyte Incubation : Use human-induced pluripotent stem cell (iPSC)-derived hepatocytes.

Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

  • Key Findings :

  • Major metabolites include N-dealkylated and hydroxylated derivatives.
  • CYP3A4 is the primary enzyme involved in oxidative metabolism .

Q. How can researchers address discrepancies in reported toxicity profiles across different batches?

  • Quality Control Measures :

  • Impurity Profiling : Use HPLC to quantify by-products (e.g., N-phenyl-1-(2-phenylethyl)piperidin-4-amine, a common impurity at 0.1–0.5%) .
  • Batch Comparison : Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to correlate impurities with toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
Acetamide, N-phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)-, monohydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.